Cetefloxacin
Overview
Description
It exhibits potent activity against a wide range of bacterial pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae . The compound has shown promising pharmacokinetic properties in preclinical studies, making it a potential candidate for treating various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetefloxacin is synthesized through a series of chemical reactions involving the formation of a quinolone core structure. The synthesis typically starts with the reaction of 2,4-difluorobenzoyl chloride with tri-n-butylamine and ethyl acrylate under controlled temperature conditions . The intermediate product is then subjected to further reactions, including cyclization and substitution, to form the final quinolone structure with a 7-azetidin ring substituent .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The production process is designed to minimize environmental impact and ensure the safety of workers handling the chemicals .
Chemical Reactions Analysis
Types of Reactions
Cetefloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinolone core.
Substitution: Substitution reactions, particularly at the 7-azetidin ring, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like piperazine and N-methylpiperazine are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are studied for their enhanced efficacy and reduced side effects .
Scientific Research Applications
Cetefloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial cell growth and metabolism.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Cetefloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and relaxation of bacterial DNA, ultimately leading to cell death . The compound’s unique 7-azetidin ring substituent enhances its binding affinity and potency against bacterial targets .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A third-generation fluoroquinolone with improved activity against gram-positive bacteria.
Ofloxacin: A racemic mixture of two enantiomers, with one enantiomer being more active than the other
Uniqueness of Cetefloxacin
This compound’s unique 7-azetidin ring substituent distinguishes it from other fluoroquinolones. This structural feature enhances its antibacterial activity and pharmacokinetic properties, making it a promising candidate for treating a broader spectrum of bacterial infections .
Properties
IUPAC Name |
7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29)/t9-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDOHCZUKCZDEQ-BJOHPYRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161810 | |
Record name | Cetefloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141725-88-4 | |
Record name | Cetefloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141725884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetefloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETEFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFY01MZD5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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